3-溴-4-磺酰基苯甲酸甲酯

描述

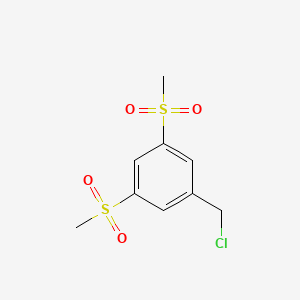

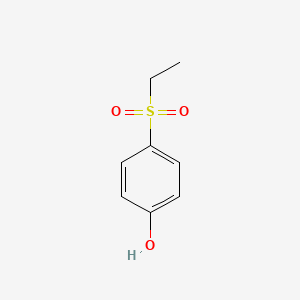

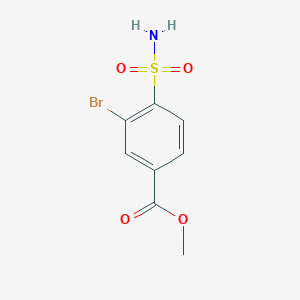

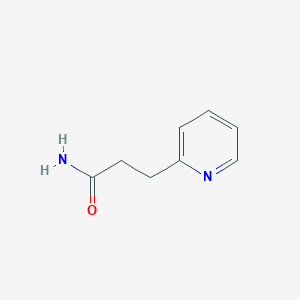

Methyl 3-bromo-4-sulfamoylbenzoate is a chemical compound that is part of a broader class of sulfamoylbenzoate derivatives. These compounds are of interest due to their potential pharmacological properties, particularly in the realm of anticonvulsant activities. The compound itself is characterized by the presence of a sulfamoyl group attached to a benzene ring, which is further substituted with a bromine atom and a methyl ester group.

Synthesis Analysis

The synthesis of related sulfamoylbenzoate derivatives has been explored in various studies. For instance, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which share a similar sulfamoyl functional group, were synthesized from 3-(bromomethyl)-1,2-benzisoxazole through a reaction with sodium bisulfite, followed by chlorination and amination processes . This method demonstrates the potential synthetic pathways that could be adapted for the synthesis of methyl 3-bromo-4-sulfamoylbenzoate, involving halogenation and the introduction of a sulfamoyl group.

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 3-bromo-4-sulfamoylbenzoate has been determined using spectroscopic data and single crystal X-ray diffraction . These techniques allow for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of sulfamoylbenzoate derivatives includes various substitution reactions. For example, the nitration of benzo[b]thiophen derivatives, which are structurally related to benzisoxazole derivatives, results in the formation of multiple nitro-substituted products . This indicates that the bromine atom in methyl 3-bromo-4-sulfamoylbenzoate could potentially undergo similar substitution reactions, leading to the formation of variously substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylbenzoate derivatives can be inferred from their molecular structure and the functional groups present. The presence of a sulfamoyl group typically increases water solubility, while the bromine atom and methyl ester may influence the compound's boiling point, melting point, and overall stability. The electronic effects of the substituents on the benzene ring can be studied through spectral analysis, as demonstrated by the linear relationship found between the chemical shift values in NMR spectroscopy and the Hammett values of substituents in related compounds . This relationship can help predict the behavior of methyl 3-bromo-4-sulfamoylbenzoate in various chemical environments.

科学研究应用

抗惊厥活性

3-溴-4-磺酰基苯甲酸甲酯及其衍生物因其潜在的抗惊厥特性而受到探索。Hamor 和 Reavlin (1967 年) 对 4-溴-2-磺酰基苯甲酸的烷基酯(一种密切相关的化合物)的研究表明,电子效应可能在抗惊厥活性中发挥重要作用。他们的研究涉及合成各种烷基 4-溴-2-磺酰基苯甲酸酯,包括甲基酯,并检查它们在小鼠中的抗电休克作用 (Hamor 和 Reavlin,1967 年)。

对癌细胞系无效

对红藻 Rhodomela confervoides 中的溴苯酚衍生物(包括与 3-溴-4-磺酰基苯甲酸甲酯结构相似的化合物)的研究发现,这些化合物对几种人类癌细胞系和微生物无效。这表明这些化合物在癌症治疗中的潜力有限 (Zhao 等人,2004 年)。

光动力治疗应用

Pişkin、Canpolat 和 Öztürk 在 2020 年的一项研究中重点介绍了用苯磺酰胺衍生物基团取代的新型锌酞菁化合物的合成和表征,其中包括与 3-溴-4-磺酰基苯甲酸甲酯相似的元素。由于这些化合物具有高单线态氧量子产率和良好的荧光特性,因此有望在癌症治疗中用于光动力治疗应用 (Pişkin、Canpolat 和 Öztürk,2020 年)。

抗真菌特性

Trifonov 等人在 2020 年的一项研究中调查了新型磺酰基苯甲酸酯作为抗真菌剂,特别是针对引起皮肤病的糠秕马拉色菌。与 3-溴-4-磺酰基苯甲酸甲酯在结构上相关的 3-溴-2-硝基-5-(N-苯基磺酰基)苯甲酸甲酯对糠秕马拉色菌表现出显着的细胞毒活性,表明其作为治疗脂溢性皮炎等皮肤病的先导化合物的潜力 (Trifonov 等人,2020 年)。

安全和危害

Methyl 3-bromo-4-sulfamoylbenzoate is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

Methyl 3-bromo-4-sulfamoylbenzoate is a chemical compound that is often used in organic synthesis. It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be the palladium catalysts used in these reactions.

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, Methyl 3-bromo-4-sulfamoylbenzoate likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the compound. Transmetalation then occurs, with the compound being transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

It is known that the success of suzuki–miyaura coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

methyl 3-bromo-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWKXFXFFSOXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70756188 | |

| Record name | Methyl 3-bromo-4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70756188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89978-60-9 | |

| Record name | Methyl 3-bromo-4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70756188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B3031903.png)